3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
3-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a benzamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group and a 3-bromo-benzamide moiety. This compound is structurally designed to balance lipophilicity (via the bromo and methoxy groups) and hydrogen-bonding capacity (amide and ketone functionalities).
Properties
IUPAC Name |
3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-7-3-6-15(10-16)21-11-14(9-17(21)22)20-18(23)12-4-2-5-13(19)8-12/h2-8,10,14H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUDALHTVNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A bromine atom which may enhance biological activity through increased reactivity.
- A methoxy group that can influence solubility and pharmacokinetics.
- A pyrrolidine ring that is often associated with various biological activities.
Biological Activity Overview
Research on 3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide indicates several potential biological activities:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.
2. Enzyme Inhibition
The compound's structural characteristics suggest potential inhibition of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial for maintaining acetylcholine levels in the brain, thereby impacting cognitive functions.
- β-secretase (BACE1) : This enzyme plays a role in the pathogenesis of Alzheimer’s disease. Inhibition of BACE1 can potentially reduce amyloid-beta plaque formation.
Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of this compound.
Case Studies
- In vitro Studies : Initial in vitro assays have demonstrated that related compounds exhibit inhibitory effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The presence of the bromine atom may enhance these effects through increased lipophilicity and interaction with cellular targets.
- Structure-Activity Relationship (SAR) : Comparative studies with other halogenated benzamides have shown that variations in substituents can significantly affect biological activity. For example, compounds with methoxy groups often demonstrate improved solubility and bioavailability, leading to enhanced therapeutic effects.
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Comparison with Pyrrolidinone Derivatives
Compound 28 (1-(3-Methoxyphenyl)-5-Oxo-N′-(2-Oxoindolin-3-ylidene)Pyrrolidine-3-Carbohydrazide)
- Structural Similarities : Shares the 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl backbone with the target compound.
- Key Differences : Replaces the benzamide group with an isatin hydrazone moiety.
- Functional Impact: The hydrazone-isatin substitution introduces additional hydrogen-bond donors (2 vs. 1) and acceptors (6 vs. 5), enhancing antioxidant activity (reported in ). Increased rotatable bonds (7 vs.
3-Bromo-N-[1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-yl]Benzamide ()
- Structural Similarities : Nearly identical except for the 3-fluorophenyl vs. 3-methoxyphenyl substitution.
- Functional Impact: The methoxy group (-OCH₃) is electron-donating, enhancing solubility and π-π stacking, whereas the fluoro (-F) group increases electronegativity and metabolic stability. No activity data is provided, but such substituent changes are critical in optimizing pharmacokinetics (e.g., blood-brain barrier penetration for CNS targets) .
Comparison with Benzamide-Based Kinase Inhibitors
ZINC33268577 (3-Bromo-N-[4-Methyl-3-[(9-Methyl-4-Oxopyrido[1,2-a]Pyrimidin-2-yl)Methoxy]Phenyl]Benzamide)
- Structural Similarities: Shares the 3-bromo-benzamide group and pyrrolidinone-like core (replaced by a pyridopyrimidinone).
- Key Differences: Incorporates a pyridopyrimidinone ring instead of pyrrolidinone, altering steric and electronic profiles. Contains a 4-methylphenoxy group, enhancing hydrophobic interactions.
- Functional Impact :
Comparison with Tetrazole-Containing Analogs
3-Bromo-N-[3-(1H-Tetrazol-5-yl)Phenyl]Benzamide ()
- Structural Similarities : Retains the 3-bromo-benzamide motif.
- Key Differences: Replaces the pyrrolidinone group with a tetrazole ring.
- Functional Impact: The tetrazole group (acidic, high dipole moment) improves solubility and metal-binding capacity, useful in metalloenzyme inhibition.
Quantitative Structural Analysis
Table 1. Key Structural and Pharmacophoric Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
